![molecular formula C12H11ClN4O4S B4736183 2-amino-7-methyl-5-phenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B4736183.png)
2-amino-7-methyl-5-phenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium perchlorate
Overview
Description
2-amino-7-methyl-5-phenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium perchlorate is a chemical compound that has attracted significant attention in the scientific community due to its unique properties and potential for use in various applications.
Mechanism of Action
The mechanism of action of 2-amino-7-methyl-5-phenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium perchlorate is not fully understood. However, it is believed to work by interacting with various cellular targets such as enzymes and receptors, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-7-methyl-5-phenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium perchlorate has various biochemical and physiological effects. It has been shown to exhibit antioxidant and anti-inflammatory properties, as well as the ability to inhibit cancer cell growth and induce apoptosis. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-amino-7-methyl-5-phenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium perchlorate in lab experiments is its unique properties, which make it a versatile material for various applications. However, one of the limitations is that it can be challenging to synthesize and purify, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for 2-amino-7-methyl-5-phenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium perchlorate. One of the directions is to further study its potential use in organic electronics and develop more efficient and stable materials for OLEDs and OFETs. Another direction is to investigate its potential use as a fluorescent probe for detecting DNA and RNA in various biological samples. Additionally, more research is needed to fully understand the mechanism of action and the potential therapeutic applications of this compound in treating various diseases and disorders.
Scientific Research Applications
2-amino-7-methyl-5-phenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium perchlorate has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of organic electronics, where it has been used as a material for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). It has also been studied for its potential use as a fluorescent probe for detecting DNA and RNA.
properties
IUPAC Name |
7-methyl-5-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-amine;perchlorate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N4S.ClHO4/c1-8-7-10(9-5-3-2-4-6-9)16-12(14-8)17-11(13)15-16;2-1(3,4)5/h2-7H,1H3,(H2,13,15);(H,2,3,4,5)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYVZNKTMRRCRC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+]2C(=N1)SC(=N2)N)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-5-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-amine;perchlorate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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